Nitromifene is a synthetic compound classified as a nonsteroidal selective estrogen receptor modulator. It is chemically identified as 1-(4-nitrophenyl)-2-phenyl-2-(1-pyrrolidinyl)ethanol and is associated with the triphenylethylene class of compounds, sharing structural similarities with well-known antiestrogens like Tamoxifen. Developed under various code names such as CI-628, Nitromifene exhibits significant antiestrogenic activity and has been primarily investigated for its potential therapeutic applications in hormone-dependent cancers, particularly breast cancer. Despite its promising profile, Nitromifene has never been marketed commercially.
Nitromifene is derived from a multi-step synthetic process that involves reactions starting from 4-methoxybenzaldehyde and nitroethane, leading to the formation of its core structure. This compound falls under the category of selective estrogen receptor modulators, which are agents that can act as estrogen antagonists or agonists depending on the target tissue. Its classification as an estrogen receptor antagonist highlights its role in inhibiting the proliferation of estrogen-dependent tumor cells.
The synthesis of Nitromifene involves several intricate steps:
The molecular structure of Nitromifene can be represented using various structural formulas:
COC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)OCCN4CCCC4
MFKMXUFMHOCZHP-UHFFFAOYSA-N
Nitromifene participates in various chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and hydrogen gas with palladium on carbon for reduction.
Nitromifene functions primarily as an estrogen receptor antagonist. It binds to estrogen receptors, inhibiting their activation by endogenous estrogens. This action leads to a decrease in estrogen-dependent cell proliferation, making it potentially effective in treating hormone-sensitive cancers. The compound's unique pharmacological profile distinguishes it from other selective estrogen receptor modulators, offering different therapeutic benefits.
Relevant data regarding its interactions with biological systems indicate significant activity as an estrogen receptor antagonist, contributing to its potential applications in oncology.
Nitromifene has been primarily studied for its potential applications in treating hormone-dependent cancers, particularly breast cancer. Its ability to inhibit estrogen receptor activity positions it as a candidate for research into new therapeutic strategies against tumors that are sensitive to hormonal regulation. Although it has not been commercially marketed, ongoing studies may further elucidate its efficacy and safety profiles in clinical settings.
Nitromifene (developmental codes CI-628, CN-55945) is a nonsteroidal selective estrogen receptor modulator (SERM) with the chemical name 1-[2-[4-[1-(4-Methoxyphenyl)-2-nitro-2-phenylethenyl]phenoxy]ethyl]pyrrolidine. Its molecular formula is C27H28N2O4, yielding a molecular weight of 444.53 g/mol. The compound typically exists as a citrate salt (C27H28N2O4·C6H8O7) with a molecular weight of 636.65 g/mol [3] [6]. Structurally, Nitromifene features a triphenylethylene core modified with a nitro group (-NO2) and a methoxy substituent (-OCH3), classifying it among the triarylethylene antiestrogens [3].
Table 1: Key Chemical Identifiers of Nitromifene
Property | Value |
---|---|
CAS Number (free base) | 10448-84-7 |
CAS Number (citrate salt) | 5863-35-4 |
Molecular Formula (base) | C27H28N2O4 |
SMILES Notation | COC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)N+[O-])C3=CC=C(OCCN4CCCC4)C=C3 |
IUPAC Name | 1-[2-[4-[(Z)-1-(4-methoxyphenyl)-2-nitro-2-phenylethenyl]phenoxy]ethyl]pyrrolidine |
Pharmacologically, Nitromifene functions as a competitive antagonist at estrogen receptors (ERs), displacing estradiol in target tissues. Notably, it dissociates from the ER ~250 times faster than estradiol—a kinetic property linked to its antagonistic efficacy [3]. In vitro studies confirm its anti-proliferative action in ER-positive MCF-7 breast cancer cells, achieving 70% inhibition at concentrations of 0.5–1.0 μM [2]. Metabolic activation occurs via hepatic O-demethylation, generating demethyl Nitromifene (CI628M), a phenolic metabolite with higher ER affinity and bioactivity than the parent compound [6].
Nitromifene emerged in the mid-1960s during early explorations of nonsteroidal antiestrogens. Synthesized by Parke-Davis (developmental code CI-628), it was among the first compounds—alongside clomiphene, nafoxidine, and tamoxifen—demonstrating tissue-specific ER modulation [3] [4]. Preclinical studies in the 1970s revealed its multifaceted antiestrogenic properties:
Despite promising efficacy, Nitromifene was never clinically marketed. Its development coincided with the rise of tamoxifen, which demonstrated superior oral bioavailability and therapeutic utility in breast cancer. Nevertheless, Nitromifene provided critical insights into ER pharmacology, illustrating that antiestrogens could achieve tissue-selective effects—a foundational concept for later SERM classification [1] [4].
Table 2: Key Preclinical Findings for Nitromifene
Biological System | Observed Effect | Significance |
---|---|---|
Mammary Tumors (Rodents) | Suppressed chemically induced tumor growth | Validated antiestrogen efficacy in oncology models |
Uterine Tissue (Rats) | Blocked estrogen-induced hypertrophy | Confirmed antiuterotropic activity |
Estradiol Binding (MCF-7) | Displaced radiolabeled estradiol from ER | Established competitive antagonism at receptor |
Brain/Pituitary (Rats) | Inhibited estradiol uptake and sexual behavior | Demonstrated neuroendocrine modulation |
Nitromifene belongs to the first-generation triphenylethylene SERMs, characterized by their structural similarity to diethylstilbestrol and mixed agonist/antagonist profiles. Its classification hinges on three mechanistic attributes:
Like other SERMs, Nitromifene exhibits differential activity across tissues:
Nitromifene’s contribution to SERM pharmacology includes:
Table 3: Classification of Nitromifene Among Key SERM Generations
SERM Generation | Prototype Agents | Core Structure | Nitromifene’s Position |
---|---|---|---|
First (1960s–1970s) | Clomiphene, Nitromifene | Triphenylethylene | Founding member; early antiestrogen prototype |
Second (1980s–1990s) | Tamoxifen, Toremifene | Modified triphenylethylene | Structural analog with clinical translation |
Third (2000s–present) | Raloxifene, Bazedoxifene | Benzothiophene/Indole | Mechanistic precursor but structurally distinct |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7